molecular formula C19H17N5O2 B7753680 4-[5-amino-4-(1-methylbenzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzamide

4-[5-amino-4-(1-methylbenzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzamide

Cat. No.: B7753680
M. Wt: 347.4 g/mol
InChI Key: LWVREKMLUPBZOR-UHFFFAOYSA-N
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Description

4-[5-amino-4-(1-methylbenzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzamide is a complex organic compound that features a benzimidazole moiety fused with a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-amino-4-(1-methylbenzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzamide typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Pyrrole Ring: The pyrrole ring is introduced through a cyclization reaction involving appropriate precursors such as α,β-unsaturated carbonyl compounds.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-[5-amino-4-(1-methylbenzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

4-[5-amino-4-(1-methylbenzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antibacterial, and antiviral properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-[5-amino-4-(1-methylbenzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzamide involves its interaction with specific molecular targets such as enzymes or receptors. The benzimidazole moiety can mimic purine-like structures, allowing it to bind to nucleic acid bases or proteins, thereby modulating their activity. This interaction can lead to inhibition of enzyme activity or alteration of receptor signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-aminophenyl)-5-amino-1H-benzimidazole
  • 5-amino-1-methyl-1H-benzimidazole-2-butanoic acid ethyl ester
  • 2-(5-nitro-1H-benzimidazol-2-yl)phenol
  • 2-(4-methoxyphenyl)-5-nitro-1H-benzimidazole

Uniqueness

4-[5-amino-4-(1-methylbenzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzamide is unique due to its specific combination of a benzimidazole and pyrrole ring, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications in medicinal chemistry and material science.

Properties

IUPAC Name

4-[5-amino-4-(1-methylbenzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2/c1-23-14-5-3-2-4-13(14)22-19(23)16-15(25)10-24(17(16)20)12-8-6-11(7-9-12)18(21)26/h2-9H,10,20H2,1H3,(H2,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWVREKMLUPBZOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3=C(N(CC3=O)C4=CC=C(C=C4)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2N=C1C3=C(N(CC3=O)C4=CC=C(C=C4)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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